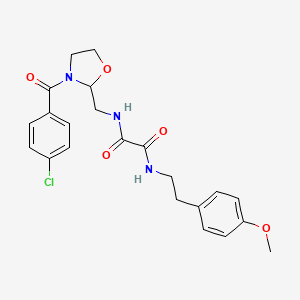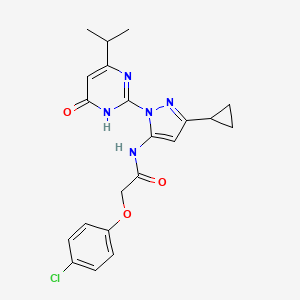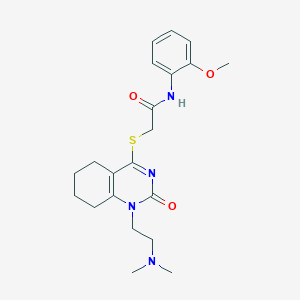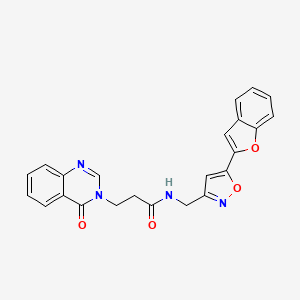
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide is a synthetic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the oxazolidinone ring in the structure imparts unique properties to the compound, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound.
Introduction of the 4-chlorobenzoyl group: This step involves the acylation of the oxazolidinone ring with 4-chlorobenzoyl chloride under basic conditions.
Attachment of the oxalamide moiety: The final step involves the coupling of the intermediate with 4-methoxyphenethylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazolidinone ring and the benzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted oxazolidinones or benzoyl derivatives.
科学研究应用
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a building block for the synthesis of complex molecules.
Biology: Studied for its potential antibacterial and antifungal activities due to the presence of the oxazolidinone ring.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
作用机制
The mechanism of action of N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of the initiation complex. This action disrupts the translation process, leading to the inhibition of bacterial growth. The compound may also interact with other cellular targets, contributing to its overall biological activity.
相似化合物的比较
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with similar antibacterial activity but improved pharmacokinetic properties.
Uniqueness
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide is unique due to the presence of the 4-chlorobenzoyl and 4-methoxyphenethyl groups, which may impart distinct biological activities and pharmacological properties compared to other oxazolidinones. These structural features could potentially enhance its efficacy and selectivity as a therapeutic agent.
属性
IUPAC Name |
N'-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O5/c1-30-18-8-2-15(3-9-18)10-11-24-20(27)21(28)25-14-19-26(12-13-31-19)22(29)16-4-6-17(23)7-5-16/h2-9,19H,10-14H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYDQAYNQRVTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2549893.png)
![4-[(2-hydroxypropyl)amino]-1-methyl-3-nitro-1,2-dihydroquinolin-2-one](/img/structure/B2549894.png)
![N-Ethyl-N-[2-[2-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2549895.png)
![1-[(2-Methoxyphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2549898.png)
![(1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-imidazo[2,1-f]purin-8-yl)-acetic acid](/img/structure/B2549899.png)
![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2549902.png)
![4-(6-{[(4-Chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B2549904.png)

![4-[3-(Trifluoromethyl)phenoxy]benzoic acid](/img/structure/B2549906.png)
![2-Chloro-N-[(2-chloropyridin-4-yl)-cyclopropylmethyl]propanamide](/img/structure/B2549911.png)


![2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2549914.png)
![1-[(5-Methylfuran-2-yl)methyl]piperidin-3-ol hydrochloride](/img/structure/B2549915.png)
